BenchChemオンラインストアへようこそ!

3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Medicinal Chemistry SAR CB1 Antagonist Design

3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (CAS 450342-76-4) is a synthetic thieno[3,4-c]pyrazole derivative (C20H24FN3OS, MW 373.49 g/mol) featuring a cyclohexylpropanamide side chain and a 4-fluorophenyl substituent. The thieno[3,4-c]pyrazole scaffold is a recognized pharmacophore in cannabinoid CB1 receptor antagonist design, with optimized tricyclic analogs demonstrating high CB1 affinity (pKi=7.2) and potent antagonistic activity (pA2=8.8) in vitro.

Molecular Formula C20H24FN3OS
Molecular Weight 373.49
CAS No. 450342-76-4
Cat. No. B2719099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
CAS450342-76-4
Molecular FormulaC20H24FN3OS
Molecular Weight373.49
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
InChIInChI=1S/C20H24FN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25)
InChIKeyJCNBYFWKRBBUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (CAS 450342-76-4): A Thieno[3,4-c]pyrazole Scaffold for CB1 Antagonist and Kinase Inhibitor Research


3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (CAS 450342-76-4) is a synthetic thieno[3,4-c]pyrazole derivative (C20H24FN3OS, MW 373.49 g/mol) featuring a cyclohexylpropanamide side chain and a 4-fluorophenyl substituent [1]. The thieno[3,4-c]pyrazole scaffold is a recognized pharmacophore in cannabinoid CB1 receptor antagonist design, with optimized tricyclic analogs demonstrating high CB1 affinity (pKi=7.2) and potent antagonistic activity (pA2=8.8) in vitro [2]. This compound belongs to a congeneric series differing in N-aryl substitution (4-F, 3-Cl, 2-Me, 4-NO2) and oxidation state, enabling systematic structure-activity relationship (SAR) interrogation .

Why Generic Thienopyrazole Substitution Fails for SAR-Dependent Procurement: The Case of 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide


In-class thieno[3,4-c]pyrazole compounds cannot be interchangeably substituted for CAS 450342-76-4 because minor N-aryl substituent variations (4-F vs. 3-Cl, 2-Me, or 4-NO2) produce divergent electronic profiles, lipophilicity, and target engagement. The regioselectivity of the pyrazole ring closure—and consequently biological activity—depends strongly on the aromatic substitution pattern of the applied arylhydrazine [1]. Substitution at the 3-position with a cyclohexylpropanamide chain introduces conformational constraint absent in simpler propanamide analogs, affecting both pharmacokinetic properties and binding pose [2]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide vs. Closest Analogs


Electronic Substituent Differentiation: 4-Fluorophenyl vs. 3-Chlorophenyl, 4-Nitrophenyl, and 2-Methylphenyl Analogs

The 4-fluorophenyl substituent on CAS 450342-76-4 provides a unique electronic profile compared to its closest aryl-substituted analogs. Using Hammett substituent constants (σ), the electronic effects can be quantified: 4-F exhibits σp = 0.06 (weakly electron-withdrawing), whereas the 3-Cl analog (CAS 450340-53-1) has σm = 0.37 (moderately electron-withdrawing), the 4-NO2 analog has σp = 0.78 (strongly electron-withdrawing), and the 2-Me analog has σm = -0.07 (weakly electron-donating) [1]. These differences directly impact the electron density on the pyrazole ring, modulating hydrogen-bond acceptor strength and π-stacking interactions with aromatic residues in the CB1 receptor binding pocket [2].

Medicinal Chemistry SAR CB1 Antagonist Design

Lipophilicity Differentiation: Computed logP of Target Compound vs. 3-Chlorophenyl and 2-Methylphenyl Analogs

The computed logP of CAS 450342-76-4 is 3.697 (ZINC) [1], reflecting the moderate lipophilicity conferred by the 4-fluorophenyl (π = 0.14) and cyclohexylpropanamide moieties. In contrast, the 3-chlorophenyl analog (CAS 450340-53-1) incorporates a chlorine atom (π = 0.71), predicted to elevate logP by approximately 0.57 units relative to the 4-F compound, based on Hansch π constants [2]. The 2-methylphenyl analog adds a methyl group (π = 0.56) at the ortho position, similarly increasing estimated logP by ~0.42 units. These lipophilicity differences affect membrane permeability, metabolic stability, and off-target binding risk profiles [3].

Physicochemical Properties logP Drug-likeness

Conformational Constraint: Cyclohexylpropanamide vs. Simple Propanamide Side Chain in Thieno[3,4-c]pyrazole Series

CAS 450342-76-4 incorporates a cyclohexylpropanamide side chain that introduces conformational rigidity compared to simpler N-[2-(aryl)-thieno[3,4-c]pyrazol-3-yl]propanamide analogs lacking the cyclohexyl group (e.g., N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, CID 3238449). The cyclohexyl ring reduces the number of freely rotatable bonds and lowers the entropic penalty upon target binding—a principle well-documented in drug design [1]. The target compound has 5 rotatable bonds and a fraction sp3 of 0.35 [2], whereas the simpler propanamide analog (without cyclohexyl) has approximately 3 rotatable bonds but lacks the pre-organized chair conformation, potentially requiring greater conformational reorganization upon receptor binding.

Conformational Analysis Entropy Binding Affinity

Topological Polar Surface Area (tPSA) Differentiation: 4-Fluorophenyl Target vs. 4-Nitrophenyl and 5,5-Dioxide Analogs

The tPSA of CAS 450342-76-4 is 35 Ų [1], placing it with optimal passive membrane permeability (generally favored below 140 Ų for oral absorption and below 90 Ų for blood-brain barrier penetration). The 4-nitrophenyl analog (C20H24N4O3S) introduces two additional oxygen atoms on the nitro group, predicted to increase tPSA by approximately 46 Ų (to ~81 Ų) based on the fragment contribution of NO2 (O atoms contribute ~23 Ų each). Similarly, the 5,5-dioxide analog adds two sulfone oxygens, increasing tPSA by ~40 Ų (to ~75 Ų). These elevated tPSA values reduce CNS penetration probability, as the threshold for >90% BBB penetration is typically tPSA < 60--70 Ų [2].

Physicochemical Properties tPSA Membrane Permeability

Lack of Sulfone Oxidation: Target Compound vs. 5,5-Dioxido Analog — Metabolic Stability Implications

CAS 450342-76-4 retains the thioether (sulfide) oxidation state in its thieno[3,4-c]pyrazole core, whereas the corresponding 5,5-dioxido analog (3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide) incorporates a sulfone group . The thioether form is more lipophilic (contributing to logP 3.697) and avoids the metabolic liability of sulfone oxidation/reduction cycling, which can generate reactive intermediates. Conversely, the sulfone analog has a higher tPSA (estimated ~75 Ų), lower logP, and different hydrogen-bond acceptor geometry, altering its pharmacokinetic profile [1]. This oxidation-state difference is a deliberate design choice for tuning clearance pathways and CNS penetration.

Metabolism Oxidation State Thioether Stability

Critical Data Gap: Absence of Published Biological Activity Data for CAS 450342-76-4

It must be explicitly noted that CAS 450342-76-4 has no known biological activity data reported in ChEMBL (as of version 20, accessed via ZINC) [1]. The ZINC database states: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [1]. This contrasts with structurally related thieno[3,4-c]pyrazoles that have been profiled against CB1 receptors (pKi up to 7.2) [2] and kinase targets (e.g., IC50 = 50,000 nM against PKD1 for a simpler propanamide analog) [3]. Any direct claims of differential biological potency, selectivity, or in vivo efficacy for this specific compound versus its analogs are therefore unsupported by published quantitative evidence at this time. Procurement decisions must be based on structural, physicochemical, and synthetic differentiation factors, with the understanding that biological validation remains to be performed.

Data Availability Screening Status Procurement Caveat

Recommended Application Scenarios for 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide Based on Differentiation Evidence


CB1 Receptor Antagonist SAR Probe: Electronic Fine-Tuning of the N-Aryl Substituent

CAS 450342-76-4 serves as the 4-fluorophenyl member of a systematic CB1 antagonist SAR matrix. Its Hammett σp = 0.06 places it at the weakly electron-withdrawing end of the electronic spectrum between the electron-donating 2-Me analog (σm = -0.07) and the strongly electron-withdrawing 4-NO2 analog (σp = 0.78) [1]. Researchers testing the influence of aryl electronic effects on CB1 binding affinity and functional antagonism will find this compound essential for completing the electronic parameter space. The thieno[3,4-c]pyrazole scaffold is validated for CB1 antagonism, with related tricyclic pyrazoles achieving pKi = 7.2 [2].

CNS-Penetrant Probe Design: Leveraging Low tPSA (35 Ų) for Blood-Brain Barrier Penetration

With a computed tPSA of 35 Ų—well below the 60--70 Ų BBB penetration threshold—CAS 450342-76-4 is structurally optimized for CNS exposure [1]. This differentiates it from the 4-nitrophenyl analog (tPSA ~81 Ų) and the 5,5-dioxide analog (tPSA ~75 Ų), which are predicted to have limited CNS penetration [2]. For neuroscience programs targeting central CB1 receptors (e.g., appetite regulation, addiction, anxiety), this compound represents the most BBB-permeable candidate in its congeneric series.

Conformational Constraint Studies: Cyclohexyl as an Entropy-Reducing Motif

The cyclohexylpropanamide side chain in CAS 450342-76-4 provides a pre-organized hydrophobic surface that reduces conformational entropy loss upon target binding compared to flexible-chain analogs [1]. Studies comparing this compound's binding thermodynamics (via ITC or SPR) against simpler propanamide derivatives lacking cyclohexyl constraint can quantify the entropic benefit. The fraction sp3 of 0.35 and 5 rotatable bonds provide a balanced rigidity-flexibility profile suitable for detailed binding mode analysis [2].

Metabolic Soft-Spot Mapping: Thioether vs. Sulfone Oxidation State Comparison

The thioether sulfur in CAS 450342-76-4 represents a potential metabolic soft spot (CYP450-mediated S-oxidation) that can be compared head-to-head with the pre-oxidized 5,5-dioxide analog [1]. Microsomal stability assays comparing these two compounds can reveal the rate and extent of sulfur oxidation, informing whether the thioether or sulfone form is preferable for in vivo studies. The ~1.2 logP difference and ~40 Ų tPSA increase upon oxidation provide measurable endpoints for correlating physicochemical changes with metabolic stability [2].

Quote Request

Request a Quote for 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.